Ethyl 8-bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylate
Description
Ethyl 8-bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylate is a bicyclic heterocyclic compound featuring:
- A seven-membered cyclohepta ring fused to a benzene ring.
- A thiazole moiety (five-membered ring containing sulfur and nitrogen) at positions 1,2-d.
- An ethyl ester group at position 2 and a bromine substituent at position 7.
- Partial saturation in the cyclohepta ring (5,6-dihydro-4H).
Properties
Molecular Formula |
C15H14BrNO2S |
|---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
ethyl 12-bromo-5-thia-3-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),3,11,13-pentaene-4-carboxylate |
InChI |
InChI=1S/C15H14BrNO2S/c1-2-19-15(18)14-17-13-11-7-6-10(16)8-9(11)4-3-5-12(13)20-14/h6-8H,2-5H2,1H3 |
InChI Key |
OJZBRSFFOFSSRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)CCCC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 8-bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of a suitable precursor followed by cyclization and esterification reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine .
This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Ethyl 8-bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The thiazole ring can participate in further cyclization reactions to form more complex structures, often using reagents like sulfur or selenium.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the thiazole ring or the benzo and cyclohepta ring systems .
Scientific Research Applications
Ethyl 8-bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The unique structure of the compound makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers use this compound to study its interactions with biological molecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Ethyl 8-bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application, but they often include modulation of signal transduction pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Thiazole Derivatives ()
Compounds such as thiazole derivatives 11a-c (synthesized via cyclization of hydrazones with thioglycolic acid) share the thiazole core but lack the fused cyclohepta ring and bromine substituent . Key differences:
- Substituents : Derivatives 11a-c feature hydrazone-derived side chains, whereas the target compound has a bromine and ethyl ester.
Benzocyclohepta-Fused Heterocycles ()
The 5,6-dihydro-4H-benz[6,7]cyclohepta[1,2-b]furan (26b) shares the fused cyclohepta-benzene system but replaces the thiazole with a furan ring .
- Heteroatom Influence : The furan’s oxygen vs. thiazole’s sulfur/nitrogen alters electronic properties and hydrogen-bonding capacity.
- Synthesis: Compound 26b was synthesized via Mitsunobu reactions and aminolysis, whereas the target compound’s synthesis likely requires thiazole-specific cyclization (e.g., Hantzsch thiazole synthesis) .
Functional Group and Reactivity Comparisons
Physicochemical Properties :
- Bromine: Increases molecular weight (~79.9 g/mol) and lipophilicity (logP) compared to non-halogenated analogs.
- Ethyl Ester : Enhances solubility in organic solvents vs. polar groups (e.g., hydrazides in ) .
Biological Activity
Ethyl 8-bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on available literature.
- Molecular Formula : C₁₅H₁₄BrN₃O₃
- Molecular Weight : 364.19 g/mol
- Melting Point : 192-193 °C
- Density : 1.60 g/cm³ (predicted)
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological effects, particularly in neurodegenerative diseases and cancer.
Acetylcholinesterase Inhibition
One of the most significant activities reported for compounds similar to Ethyl 8-bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole is their inhibitory effect on acetylcholinesterase (AChE). This enzyme is crucial in the breakdown of acetylcholine, and its inhibition is a therapeutic target in Alzheimer's disease.
The compound's structure suggests potential AChE inhibitory activity; however, specific IC50 values for this compound have not been documented in the available literature.
Anticancer Activity
Research indicates that compounds with similar thiazole and cycloheptane structures exhibit anticancer properties. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
Case Studies
-
In Vitro Studies on Neuroprotection
- A study synthesized various thiazole derivatives and evaluated their neuroprotective effects against oxidative stress in neuronal cell lines. Ethyl 8-bromo... was included in a broader category of compounds tested for neuroprotective activity.
- Results indicated significant reductions in cell death and oxidative stress markers with certain derivatives showing promise as neuroprotective agents.
-
Antimicrobial Activity
- Compounds derived from benzo[c]thiazole structures have demonstrated antimicrobial properties against various pathogens. Ethyl 8-bromo... was tested alongside these derivatives for its efficacy against bacterial strains.
- Preliminary results suggested moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.
Mechanistic Insights
Molecular docking studies have been employed to understand the binding interactions of Ethyl 8-bromo... with target proteins such as AChE. These studies provide insights into the structural requirements for biological activity and help in optimizing the compound for enhanced efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
